Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate
Description
Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate is a thiazole derivative featuring a trifluoromethyl-substituted anilino group at the 2-position and an ethyl acetate moiety at the 4-position of the thiazole ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research. Its molecular formula is C₁₄H₁₂F₃N₂O₂S, with a molecular weight of 329.32 g/mol .
Properties
IUPAC Name |
ethyl 2-[2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c1-2-21-12(20)7-11-8-22-13(19-11)18-10-5-3-9(4-6-10)14(15,16)17/h3-6,8H,2,7H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKPKGFNTPCZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60730179 | |
| Record name | Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918793-30-3 | |
| Record name | Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60730179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate typically involves the reaction of 4-(trifluoromethyl)aniline with a thiazole derivative. One common method includes the use of ethyl bromoacetate as a starting material, which undergoes nucleophilic substitution with 4-(trifluoromethyl)aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the ethyl acetate moiety, where the ester group can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Amides or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate has been studied for its potential anticancer properties. Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazole compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
Case Study:
A detailed investigation into the compound's structure-activity relationship (SAR) revealed that modifications to the thiazole ring enhance its potency against breast cancer cells. The introduction of trifluoromethyl groups significantly increased lipophilicity, improving cellular uptake and efficacy .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Its efficacy as an antibacterial agent was evaluated in vitro against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibits significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
Agricultural Applications
1. Pesticide Development
The structural characteristics of this compound make it a candidate for developing new agrochemicals. Its thiazole moiety is known to enhance biological activity in plant protection products.
Case Study:
Research has demonstrated that derivatives of thiazole can act as effective fungicides. In field trials, formulations containing this compound showed reduced fungal incidence in crops such as wheat and corn . The compound's mode of action involves disrupting fungal cell wall synthesis.
Materials Science Applications
1. Polymer Chemistry
The compound can be utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been explored for applications in coatings and adhesives.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Thermal Stability (TGA) | Decomposition at 350°C |
| Mechanical Strength | 50 MPa |
| Flexibility | Elongation at break: 15% |
Mechanism of Action
The mechanism of action of Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituted Ureido Derivatives ()
Compounds 10d , 10e , and 10f are structurally related analogs with ureido substituents:
- 10d : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate
- Molecular weight: 548.2 [M+H]⁺ , Yield: 93.4%
- 10e : Ethyl 2-(4-((2-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate
- Molecular weight: 548.2 [M+H]⁺ , Yield: 92.0%
- 10f : Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate
- Molecular weight: 514.2 [M+H]⁺ , Yield: 89.1%
Key Differences :
Furoylamino Substituent ()
Ethyl (2-(2-Furoylamino)-1,3-thiazol-4-yl)acetate
- Molecular formula: C₁₂H₁₂N₂O₄S
- Molecular weight: 280.30 g/mol
- Substituent: Furoylamino group (electron-rich furan ring).
Comparison :
- The smaller size of the substituent may improve solubility but decrease target affinity .
Sulfonamide Derivatives ()
- Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate (): Molecular formula: C₁₃H₁₄N₂O₄S₂ Molecular weight: 326.39 g/mol
- Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate (): Molecular formula: C₁₃H₁₃N₃O₆S₂ Molecular weight: 371.39 g/mol
Key Differences :
Fluorinated Analogs ()
Examples from Combi-Blocks:
- Ethyl 2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetate (LD-1546): Molecular formula: C₁₃H₁₁FNO₂S Molecular weight: 279.29 g/mol
- Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate (QI-5258): Molecular formula: C₁₅H₁₂F₄NO₂S Molecular weight: 362.32 g/mol
Comparison :
Formamido Derivatives ()
Ethyl 2-(2-formamidothiazol-4-yl)acetate :
- Molecular formula: C₈H₁₀N₂O₃S
- Molecular weight: 214.24 g/mol
Comparison :
- The formamido group is smaller and less lipophilic than trifluoromethyl anilino, likely reducing potency in hydrophobic environments but improving aqueous solubility .
Structural and Functional Analysis Table
Biological Activity
Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following molecular characteristics:
- Molecular Formula : C14H13F3N2O2S
- Molecular Weight : 316.299 g/mol
- CAS Number : 918793-30-3
- Density : 1.4 g/cm³
- Boiling Point : 384.6 °C
- LogP : 3.85
The compound features a thiazole ring, which is known for its diverse biological activities, and a trifluoromethyl group that enhances its lipophilicity, potentially improving bioavailability and cellular uptake .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:
- Cell Membrane Penetration : The trifluoromethyl group increases lipophilicity, facilitating the compound's ability to penetrate cell membranes.
- Enzyme Interaction : Once inside the cell, the compound may inhibit or alter the function of enzymes or receptors involved in various biochemical pathways.
- Cytotoxic Effects : Research indicates that thiazole derivatives often exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology .
Anticancer Activity
This compound has shown promising anticancer properties in various studies:
- In vitro Studies : Compounds with thiazole moieties have been tested against multiple cancer cell lines. For instance, derivatives have demonstrated IC50 values comparable to standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | Jurkat | < 1.98 |
| Other Thiazole Derivatives | HT29 | < 1.61 |
These results indicate that the thiazole ring is crucial for maintaining cytotoxic activity.
Antimicrobial Activity
Additionally, thiazole derivatives have been evaluated for their antimicrobial properties:
- Tests Against Bacteria : Some studies have reported that thiazole compounds exhibit significant antibacterial activity against strains like Staphylococcus epidermidis .
Case Study 1: Antitumor Efficacy
A study published in MDPI highlighted the effectiveness of thiazole derivatives in inhibiting tumor growth in various cell lines. The presence of electron-donating groups on the phenyl ring was noted as essential for enhancing cytotoxicity .
Case Study 2: COX Inhibition
Research focusing on thiazole carboxamide derivatives demonstrated their potential as cyclooxygenase (COX) inhibitors, which are significant in inflammation and cancer pathways. The study emphasized the structural importance of substituents on the thiazole ring for achieving desired inhibitory effects .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of Ethyl {2-[4-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetate?
Answer:
A standard method involves refluxing a benzothioamide derivative with ethyl 4-bromo-3-oxobutanoate in absolute ethanol, followed by extraction with ether and purification over anhydrous sodium sulfate. This approach yields thiazole-acetate derivatives with high structural fidelity, as confirmed by spectral data (e.g., H NMR, C NMR) and microanalysis (≤0.4% deviation from theoretical values) . Key considerations include:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of benzothioamide to ethyl 4-bromo-3-oxobutanoate.
- Reaction time : Optimize reflux duration (typically 1–5 hours) to avoid side reactions like over-alkylation.
- Purification : Use cold water for phase separation and ether extraction to isolate the oily product.
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
X-ray crystallography is the gold standard. For example, monoclinic crystals (space group ) of analogous thiazole-acetate derivatives show unit cell parameters () and are analyzed using area-detector diffractometers (e.g., Bruker SMART CCD). Data collection includes and scans with graphite-monochromated radiation . Complementary techniques :
- Mass spectrometry : Confirm molecular weight (e.g., LCMS: 393 [M+H]) .
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1700 cm).
Advanced: What strategies resolve discrepancies in spectroscopic data during structural elucidation?
Answer:
Discrepancies often arise from tautomerism or solvent effects. Mitigation strategies :
- Multi-spectral cross-validation : Compare H NMR, C NMR, and HRMS data with computational predictions (e.g., DFT calculations).
- Variable-temperature NMR : Detect dynamic processes (e.g., hindered rotation in amide bonds) .
- Crystallographic refinement : Use programs like SHELXL for high-resolution data to resolve ambiguities in bond lengths/angles .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Critical parameters :
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole formation .
- Catalysis : Add pyridine or triethylamine to neutralize HBr generated during alkylation .
- Workup : Use brine washes to remove unreacted reagents and reduce emulsion formation during extraction .
Example optimization : A patent method achieved 91% yield via a two-step process involving ethanol/water hydrolysis and hexane recrystallization .
Advanced: What methodologies are effective for studying structure-activity relationships (SAR) in thiazole derivatives?
Answer:
Stepwise SAR design :
Substituent variation : Modify the trifluoromethylanilino group or thiazole ring (e.g., introduce halogens, methyl, or nitro groups) .
Biological assays : Test antifungal/antibacterial activity using microdilution techniques (MIC values) .
Computational docking : Use AutoDock Vina to predict binding modes with target enzymes (e.g., fungal CYP51) .
Advanced: How can researchers investigate the compound’s reactivity in heterocyclic transformations?
Answer:
Mechanistic probes :
- Kinetic studies : Monitor reaction progress via HPLC (e.g., retention time = 1.01 minutes under SMD-FA05 conditions) .
- Isotopic labeling : Use O-labeled ethanol to track ester hydrolysis pathways .
- Trapping intermediates : Add TEMPO to detect radical species in oxidative reactions.
Basic: What analytical techniques are suitable for purity assessment?
Answer:
- HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) and UV detection at 254 nm .
- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
- TLC : Monitor reactions using silica gel plates and iodine vapor visualization.
Advanced: What safety protocols are critical for handling this compound in biological assays?
Answer:
- In vitro compliance : Adhere to OECD guidelines for cell-based assays (e.g., use <1% DMSO for solubility) .
- Waste disposal : Neutralize acidic/basic byproducts before disposal (e.g., 1 M HCl for NaOH-containing residues) .
- PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
